1,3,8-Trimethoxy-6-methylanthracene-9,10-dione is a synthetic organic compound classified as an anthraquinone derivative. Its chemical structure features three methoxy groups and one methyl group attached to the anthracene core, which is characterized by two ketone functional groups at positions 9 and 10. The compound has a molecular formula of and a molecular weight of approximately 312.32 g/mol. It is recognized under the CAS number 6414-42-2 and is of interest in various fields due to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis .
The synthesis of 1,3,8-trimethoxy-6-methylanthracene-9,10-dione typically involves several key steps:
The synthetic routes can vary significantly based on desired yields and purity levels. The use of protecting groups during the synthesis can be crucial to prevent unwanted reactions at sensitive sites within the molecule.
The molecular structure of 1,3,8-trimethoxy-6-methylanthracene-9,10-dione consists of:
This structure contributes to its chemical reactivity and biological activity.
1,3,8-Trimethoxy-6-methylanthracene-9,10-dione can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific reaction conditions (temperature, solvent) will dictate the efficiency and selectivity of these transformations .
The mechanism of action for 1,3,8-trimethoxy-6-methylanthracene-9,10-dione involves its interaction with biological systems through its reactive functional groups. The presence of methoxy and ketone groups allows it to engage in electron transfer processes, which can lead to:
The detailed pathways for these interactions are still an area of active research .
Relevant data points include melting point (not specified), boiling point (not specified), and density (not specified) .
1,3,8-Trimethoxy-6-methylanthracene-9,10-dione has several scientific applications:
Research continues into exploring additional applications in pharmaceuticals and materials science .
Marine-derived fungi synthesize 1,3,8-trimethoxy-6-methylanthracene-9,10-dione through iterative type I polyketide synthase (PKS) pathways. These megasynthases assemble the anthraquinone core using acetyl-CoA starter units and multiple malonyl-CoA extender units. The process initiates with the SAT (starter unit: acyltransferase) domain selecting and loading the starter unit onto the ACP (acyl carrier protein). Subsequent decarboxylative Claisen condensations extend the polyketide chain, typically forming an octaketide intermediate (C16 backbone). The intermediate undergoes regiospecific cyclization catalyzed by the product template (PT) domain, forming the tricyclic anthracene scaffold. In marine fungi such as Penicillium and Aspergillus species, this process is followed by aromatization and decarboxylation to yield the basic anthraquinone structure (e.g., emodin or chrysophanol) [2] [7] [9].
Notably, marine-derived Penicillium oxalicum strains demonstrate PKS-NRPS hybrid systems that may influence anthraquinone diversification. While these systems primarily yield tetramic acid derivatives, genomic analyses reveal colocalized PKS genes responsible for anthraquinone scaffolds. For example, gene deletion studies confirm that pksL knockouts abolish anthraquinone production in P. oxalicum MEFC104, underscoring the PKS dependence of this pathway [2] [5].
Table 1: Marine Fungal Producers of Anthraquinones
Fungal Species | Anthraquinones Produced | Source Habitat |
---|---|---|
Penicillium oxalicum | 1,3,8-Trimethoxy-6-methylanthraquinone, Emodin | North Yellow Sea sediment |
Aspergillus versicolor | Averantin, Questin | Red Sea sponge |
Eurotium cristatum | Physcion, Erythroglaucin | Sea lilies |
Trichoderma reesei | Sorbicillinoids, Chrysophanol | Sponge-associated |
Fungal and plant anthraquinone biosynthesis diverges fundamentally in scaffold assembly. Fungi employ iterative type I PKS systems—large, multifunctional enzymes that catalyze chain elongation, cyclization, and aromatization within a single polypeptide [7] [9]. In contrast, plants like Senna tora utilize chalcone synthase-like (CHS-L) enzymes—type III PKSs that operate as homodimers and lack modular domains. These CHS-L enzymes generate anthraquinones via octaketide folding (e.g., atrochrysone carboxylic acid) but require additional cytochrome P450s for oxidative modifications [4] [6].
Genomic comparisons reveal lineage-specific gene expansions driving this dichotomy. Senna tora possesses 16 CHS-L genes—a 3–16-fold increase compared to related legumes—with 15 genes tandemly arrayed on chromosome 7. These encode enzymes that catalyze iterative condensations of malonyl-CoA but lack reductive domains. Conversely, fungal PKS genes (e.g., pks4 in Aspergillus nidulans) integrate ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, enabling in-chain reduction during chain elongation [4] [9]. Post-scaffold modifications also differ: plants use membrane-associated P450 monooxygenases for hydroxylation/methylation, whereas fungi deploy soluble, cytosolic O-methyltransferases (OMTs) [4] [6].
The 1,3,8-trimethoxy-6-methyl pattern arises via regiospecific O-methylation of hydroxylated anthraquinone precursors. S-Adenosyl methionine (SAM)-dependent methyltransferases sequentially modify emodin (1,3,8-trihydroxy-6-methylanthraquinone) or chrysophanol. Fungal OMTs exhibit strict positional specificity:
Table 2: Enzymatic Steps Generating 1,3,8-Trimethoxy-6-methylanthraquinone
Precursor | Modifying Enzyme | Position Modified | Product |
---|---|---|---|
Emodin (1,3,8-triOH) | C1 O-methyltransferase | C1 hydroxyl | 1-Methoxy-3,8-dihydroxy-6-methyl |
1-Methoxy-3,8-diOH | C3 O-methyltransferase | C3 hydroxyl | 1,3-Dimethoxy-8-hydroxy-6-methyl |
1,3-Dimethoxy-8-OH | C8 O-methyltransferase | C8 hydroxyl | 1,3,8-Trimethoxy-6-methyl |
The C6 methyl group originates from the PKS starter unit. Fungal SAT domains typically incorporate acetyl-CoA or malonyl-CoA, but some accept methylated starters (e.g., propionyl-CoA) to yield C6-ethyl derivatives. Methoxylation enhances anthraquinone lipophilicity and alters bioactivity by influencing redox potential and DNA intercalation capacity [7] [10].
Anthraquinone biosynthetic gene clusters (BGCs) in marine fungi are governed by multifunctional transcriptional regulators. Key genetic elements include:
Domain-swapping experiments reveal functional plasticity in anthraquinone BGCs. For example, replacing the PT domain of Aspergillus nidulans PksST with that of Alternaria solani PksA redirects cyclization from emodin to T-toxin-like pyrones. Similarly, swapping SAT domains between Aspergillus species alters starter unit selectivity, yielding novel C16/C18 anthraquinones [9]. Epigenetic regulation via histone methyltransferases (e.g., LaeA) also modulates cluster expression, with chemical epigenetic modifiers (e.g., SAHA) increasing anthraquinone titers 2–8-fold in marine Penicillium strains [5] [7].
Comprehensive List of Anthraquinone Compounds
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